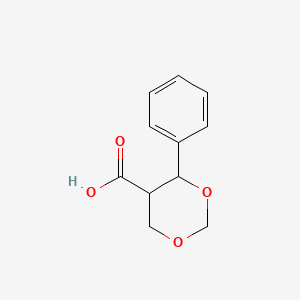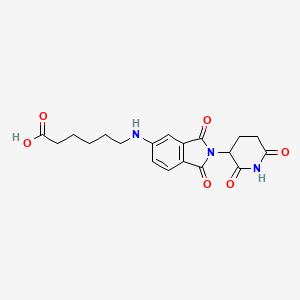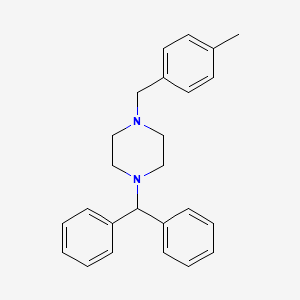
4-Aminophenyl-alpha-chlorobenzyl sulfone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Aminophenyl-alpha-chlorobenzyl sulfone is an organic compound with the molecular formula C13H12ClNO2S. This compound is part of the sulfone family, which is characterized by the presence of a sulfonyl functional group attached to two carbon atoms. Sulfones are known for their diverse applications in organic synthesis, pharmaceuticals, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Aminophenyl-alpha-chlorobenzyl sulfone typically involves the reaction of 4-aminophenyl sulfone with alpha-chlorobenzyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is then purified through crystallization or distillation to obtain the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-Aminophenyl-alpha-chlorobenzyl sulfone undergoes various chemical reactions, including:
Oxidation: The sulfone group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding sulfides.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide, sodium thiolate, or alkoxides are employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-Aminophenyl-alpha-chlorobenzyl sulfone has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-Aminophenyl-alpha-chlorobenzyl sulfone involves its interaction with specific molecular targets and pathways. The sulfone group can interact with enzymes and proteins, leading to inhibition or activation of specific biochemical pathways. The compound’s effects are mediated through its ability to form covalent bonds with target molecules, altering their function and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Aminophenyl sulfone
- 4-(Phenylsulfonyl)aniline
- 4-((4-Chlorophenyl)sulfonyl)aniline
- 4-((4-Fluorophenyl)sulfonyl)aniline
Uniqueness
4-Aminophenyl-alpha-chlorobenzyl sulfone is unique due to the presence of both an amino group and a chlorobenzyl group attached to the sulfone moiety. This structural feature imparts distinct chemical reactivity and biological activity compared to other sulfone derivatives. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Propriétés
Numéro CAS |
81269-18-3 |
|---|---|
Formule moléculaire |
C13H12ClNO2S |
Poids moléculaire |
281.76 g/mol |
Nom IUPAC |
4-[chloro(phenyl)methyl]sulfonylaniline |
InChI |
InChI=1S/C13H12ClNO2S/c14-13(10-4-2-1-3-5-10)18(16,17)12-8-6-11(15)7-9-12/h1-9,13H,15H2 |
Clé InChI |
WLWWOOJBMLDPLN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(S(=O)(=O)C2=CC=C(C=C2)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![3-[2-(Carboxymethyl)phenyl]propanoic acid](/img/structure/B13995511.png)

![N-[(1-Methyl-4-phenyl-4-piperidinyl)methyl]formamide](/img/structure/B13995521.png)



![N-[(2-hydroxynaphthalen-1-yl)-(3-nitrophenyl)methyl]benzamide](/img/structure/B13995532.png)

